molecular formula C14H12N2O3S B2546872 2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide CAS No. 895644-67-4

2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide

Cat. No.: B2546872
CAS No.: 895644-67-4
M. Wt: 288.32
InChI Key: UFPLORWJGGFBDL-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Research has explored the chlorination of heterocyclic and acyclic sulfonhydrazones, including derivatives of 2H-1,2,3-benzothiadiazine 1,1-dioxide. These reactions yield various products depending on the conditions, leading to insights into the compound's reactivity and potential for creating novel compounds with specific properties (King et al., 1971).

Potential Applications in Sweetening Agents

A study synthesized several 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides as potential sweetening agents by reacting sulfamoyl chloride with various anthranilic acid derivatives. This research indicates the versatility of benzothiadiazine derivatives in creating compounds with potential commercial applications beyond their known biological activities (Bancroft et al., 1978).

Environmental Impact and Herbicide Mobility

The mobility and adsorption of bentazon, a closely related compound, in various environments have been studied to understand its behavior in agricultural settings. Such research is crucial for assessing the environmental impact of these compounds and developing strategies for their safe and effective use (Abernathy & Wax, 1973).

Synthesis of Novel Heterocycles

The synthesis of novel heterocycles, such as 1,2,5,7-benzothiatriazonine, showcases the chemical versatility of benzothiadiazine derivatives. These studies contribute to the broader chemical knowledge, offering pathways to new materials and compounds with potential applications in various industries (Schläpfer-Dähler et al., 1984).

Vasodilator Effects and Medical Research

Although not directly related to "2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide," research on similar benzothiadiazine derivatives has explored their potential as vasodilators, highlighting the broad scope of medical research surrounding this chemical family. Such studies may offer insights into new therapeutic applications and deepen our understanding of their pharmacological properties (Khelili et al., 1995).

Properties

IUPAC Name

2-(3-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-5-4-6-11(9-10)16-14(17)15-12-7-2-3-8-13(12)20(16,18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPLORWJGGFBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.